molecular formula C13H13N3O3S B2890175 1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholin-4-yl}prop-2-en-1-one CAS No. 2094733-04-5

1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholin-4-yl}prop-2-en-1-one

Cat. No. B2890175
CAS RN: 2094733-04-5
M. Wt: 291.33
InChI Key: HMTWUOXILRQUJM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiophene ring, an oxadiazole ring, and a morpholine ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While the exact synthesis of this compound is not known, compounds with similar structures are often synthesized using techniques such as nucleophilic substitution, condensation reactions, and ring-closing reactions .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple rings. The thiophene and oxadiazole rings are likely to be planar, while the morpholine ring is likely to adopt a chair conformation .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the double bond in the prop-2-en-1-one moiety could undergo addition reactions, and the morpholine ring could participate in substitution reactions .

properties

IUPAC Name

1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-2-11(17)16-5-6-18-8-9(16)13-14-12(15-19-13)10-4-3-7-20-10/h2-4,7,9H,1,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTWUOXILRQUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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